Journal Name:International Journal of Food Properties
Journal ISSN:1094-2912
IF:3.388
Journal Website:http://www.tandf.co.uk/journals/titles/10942912.asp
Year of Origin:1998
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:314
Publishing Cycle:Tri-annual
OA or Not:Yes
Comparison of combustion duration and end-gas autoignition in inwardly and outwardly propagating flames induced by different ignition configurations
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-12-09 , DOI: 10.1080/13647830.2022.2153741
Recently, multiple spark ignition has received great attention since it helps to increase thermal efficiency and to reduce misfire in engines. Multiple spark ignition also affects the combustion duration and thereby it can be used for knock control. However, previous studies reported opposite trends in terms of how multiple spark ignition affects engine knock. This work aims to assess and interpret the influence of flame propagation direction induced by different ignition configurations on combustion duration and end-gas autoignition/engine knock. Two simplified and idealised ignition configurations are studied theoretically and numerically. One is with infinite number of sparks at side circular wall, which induces an inwardly propagating flame (IPF); and the other is with a single central spark, which induces an outwardly propagating flame (OPF). In the asymptotic theoretical analysis, the canonical 1D formulations for IPF and OPF are reduced to 0D model. Based on the 0D model, OPF and IPF at different initial temperatures are studied and compared. Counterintuitively, it is found that the combustion duration of OPF is shorter than that of IPF when there is no end-gas autoignition. On the other hand, the combustion duration of IPF is shorter than that of OPF when end-gas autoignition occurs. Furthermore, end-gas autoignition is found to be more prone to occur in IPF than OPF. These interesting observations are interpreted through assessing the ignition delay time and different components of the absolute flame propagation speed. The theoretical results are validated by transient simulations considering detailed chemistry and transport which are conducted for IPF and OPF in an iso-octane/air mixture at different initial temperatures and pressures. Both theoretical and numerical results suggest that compared to infinite number of ignition sparks at side wall, the single central ignition has the advantages in shortening the combustion duration and reducing the tendency of end-gas autoignition.
Detail
A modified thickened flame model for simulating extinction
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-11-11 , DOI: 10.1080/13647830.2022.2141138
For large-eddy simulation of turbulent premixed reacting flows, major challenges stem from the inability to resolve the flame in a computationally affordable manner. These challenges are most evident in combustors characterized by large domains and thin flames. In these applications, the thickened flame model may be used to extend the flame artificially to a numerically resolvable size through a thickening factor. Thicker flames exhibit suppressed wrinkling in the presence of turbulence, so an efficiency factor increases the flame speed without influencing flame thickness. In contrast to the detailed considerations of unresolved turbulent flame wrinkling, recent work shows that thickened flames do not respond correctly to resolved-scale stretch. In this work, errors in stretch-induced extinction are considered. The already established effect of thickening on extinction is illustrated, and the effect of efficiency factor is characterized in detail. Significant errors in extinction stretch rate are observed analytically and numerically in twin premixed counterflow flame simulations. In general, the original thickened flame formulation does not permit control over extinction, in contrast to its control over freely-propagating-flame thickness and speed. For reactant mixtures with a Lewis number greater than 1, a novel modification of the thickened flame formulation is presented, and through Lewis number adjustments, extinction errors are significantly reduced, while key flame thickening and speed properties of the original formulation are preserved. A test case featuring a turbulent premixed bluff-body-stabilized flame demonstrates that the extinction errors of the original formulation can lead to premature blowoff dynamics and significant statistical errors, if the grid is too coarse. The modified thickened flame model applied to the same grids addresses this issue and provides reasonable flame predictions on all grids, indicating the potential for extending this combustion model to resolutions of greater engineering relevance.
Detail
Modelling of acetaldehyde and acetic acid combustion
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-02-22 , DOI: 10.1080/13647830.2023.2178973
Despite the beneficial impact of biofuels on most regulated pollutants and carbon dioxide emissions, their combustion results in the generation of undesired pollutants, such as acetaldehyde and acetic acid. To better understand the chemistry of these species, detailed chemical kinetic models deriving from two alternative strategies for mechanism generation were developed and validated against available data. The first model represents a semi-lumped mechanism comprising 89 species and 366 reactions, whereas the latter is automatically generated to aggregate elemental steps based on a rate-based algorithm, and it contains 541 species and 27,334 reactions. Under the studied conditions, the two kinetic models fairly predicted ignition delay times and laminar burning velocity data of acetic acid and acetaldehyde. Few discrepancies were observed for ignition delay time at temperatures lower than 1300 K. However, the overall agreement between experimental measurements and numerical estimations allowed for the use of the two kinetic models to unravel the chemistry of the investigated species.Highlights Identification of key primary reactions for acetic acid and acetaldehydeIntegration of an existing kinetic mechanism with selected reactionsDevelopment of a detailed kinetic mechanism through an automated algorithmComparison of experimental and numerical data for overall reactivityAnalysis of the chemistry of acetic acid and acetaldehyde
Detail
Response of one-dimensional ionised layer to oscillatory electric fields
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-01-17 , DOI: 10.1080/13647830.2023.2165965
To provide fundamental insights into the response of laminar flames to alternating current (AC) electric fields, a simplified one-dimensional model using an ionised layer model is formulated with the conservation equations for the ion species with ionisation, recombination, and transport due to molecular diffusion and electric mobility. A parametric study is conducted to investigate the response of the ion layer at different voltages and oscillation frequencies, and the results are examined mainly in terms of the net current–voltage (I–V) characteristics. As the oscillation frequency is increased, a nonmonotonic response in the I–V curve is seen such that the current may exceed the saturation condition corresponding to the steady DC condition. In general the current reaches a peak as the unsteady time scale becomes comparable to the ion transport time scale, which is dictated by the mobility, and eventually becomes attenuated at higher frequencies to behave like a low-pass filter. The extent of the peak current rise and the cut-off frequency are found to depend on the characteristic time scales of the ion chemistry and mobility-induced transport. The simplified model serves as a framework to characterise the behaviour of complex flames in terms of the dominant ionisation and transport processes. The current overshoot behaviour may also imply that the overall effect of the electric field may be further magnified under the AC conditions, motivating further studies of multi-dimensional flames for the ionic wind effects.
Detail
Impact of a discretisation method and chemical kinetics on the accuracy of simulation of a lifted hydrogen flame
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-01-12 , DOI: 10.1080/13647830.2023.2165454
This paper presents an analysis of numerical and modelling issues based on a simulation of nitrogen-diluted hydrogen lifted flame evolving in a hot co-flow. We apply the large-eddy simulations (LES) method with the so-called ‘no combustion model’ and concentrate on the impact of chemical mechanisms and various discretisation schemes on the obtained results. The main attention is put to the latter issue in which we analyse to what extent a discretisation method of the convective terms of the scalar equations for the species and enthalpy affects the solutions. We consider eight commonly known total variation diminishing (TVD) schemes and three upwind schemes of the second order. The remaining terms in the scalar equations and all the terms in the Navier–Stokes equations are discretised applying the sixth-order compact difference method. Such an approach makes the discretisation errors of the convective terms the main factor affecting the solutions from the numerical point of view. Prior to the main analysis, the differences caused by the use of various TVD or upwind schemes are highlighted based on a single scalar transport equation with a known analytical solution. The results obtained for the flame are compared to experimental data taken from the literature. It is shown that the differences due to the application of a particular discretisation method are of similar magnitude as the differences between the simulation results and experimental data. Moreover, analysis of the impact of the chemical mechanism showed that observed differences are comparable to these originating from the use of different discretisation methods.
Detail
Effect of slit pattern on the structure of premixed flames issuing from perforated burners in domestic condensing boilers
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-12-28 , DOI: 10.1080/13647830.2022.2157753
Domestic condensing boilers are equipped with perforated burners ensuring short-length premixed flames issues from a series of circular holes and slits. Despite some efforts that have been devoted to understanding the effect of hole diameter, pattern, and hole-to-hole distance on the resulting flames, very little is known about the flames from a series of slits. In this work 3-dimensional numerical simulations with skeletal kinetic mechanisms are performed to determine the structure of premixed methane-air flames issuing from two-slits patterns, often recurring in practical burner designs, i.e. several equally-spaced slits and a group of four slits. The arrangement of the slits greatly influences the resulting flames. A significant change in the flame behaviour occurs depending on the inlet velocity; at low speeds, the flames issuing from the slits present a flat region, while increasing the speed they assume a conical shape along the slit length. Neighbour flames are distinct from each other at low speeds, while they interact strongly with increasing the velocity. Interestingly, a series of several slits produce a single long wedge-shaped flame, while the group of four slits generates a single conical flame.
Detail
Conditional space evaluation of progress variable definitions for Cambridge/Sandia swirl flames
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-05-12 , DOI: 10.1080/13647830.2023.2211537
Data from all spatial locations of nine turbulent flames in the Cambridge/Sandia swirl database are combined to study how the choice of scalar variables in conditional moment closure (CMC) type approaches affect the conditional spatial fluctuations of reactive scalars. In order to investigate the influence of swirl and stratification, two additional data-sets have been constructed. Principal component analysis (PCA) is applied to help identify the number of scalar variables and the most appropriate choices to describe the composition space. Two PCA scaling methods have been adopted, namely Pareto and Auto-scaling. Regardless of the data-set investigated and the scaling method used, the results suggest that a single principal component correlated with temperature accounted for the largest variance. For the first moment hypothesis, four progress variable, c, definitions identified by PCA are selected as conditioning variables to investigate the conditional fluctuations and normalised RMS of various species and temperature from all three databases at all axial locations. The results indicate that two control variables based on mixture fraction, Z, and progress variable significantly reduce the conditional fluctuations of scalars compared to a single variable. The selection of progress variables had minimal effects on the RMS of conditional fluctuations for all tested conditions, although a slight reduction of conditional fluctuations was found for the temperature-based progress variable, which can potentially help the further extension of CMC-based models in different flame configurations. The present study also shows that using Z and c (regardless of its definition) as two conditioning scalars enables the detachment of the thermo-chemical state from space, swirl and stratification effects. This suggests that adopting a doubly conditioned source term estimation (DCSE) approach might successfully predict the considered set of flames, assuming that ensembles are divided along the axial direction.
Detail
Analysis of an innovative sampling strategy based on k-means clustering algorithm for POD and POD-DEIM reduced order models of a 2-D reaction-diffusion system
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-02-08 , DOI: 10.1080/13647830.2023.2174451
In this work, a model-order reduction methodology based on proper orthogonal decomposition (POD) and Galërkin projection is presented and applied to the simulation of the self-ignition of a stockpile of solid fuel. Self-ignition is a phenomenon associated with steep changes in space and time, yielding high gradients of state variables which demand grid refinement and, thus, increase of the computational burden. To cope with this difficulty, first, a full order model (FOM), generated by finite-difference discretisation of the PDEs constituting the differential model, is employed to generate reference solutions. Two different POD-based formulations are proposed: the classical POD-Galërkin is employed to generate reduced order models (ROM), then discrete empirical interpolation method (DEIM) is employed to deal with nonlinearities in a more efficient manner. These reduction techniques are further supplemented with an innovative sampling approach based on k-means clustering. The resulting agile ROM is validated against the FOM. Both model-order reduction strategies, particularly the POD-DEIM model, reproduce the FOM solutions with high accuracy and much lower computational cost: The results of the application of a combination of the DEIM algorithm and k-means clustering show that the computational time for the calculation of one solution reduces up to 1020 times, while remaining able to reproduce all bifurcation points found with the FOM, thus demonstrating quantitative and qualitative agreement.
Detail
Dynamics of hydrodynamically unstable premixed flames in a gravitational field – local and global bifurcation structures
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-01-30 , DOI: 10.1080/13647830.2023.2165968
The dynamics of hydrodynamically unstable premixed flames are studied using the nonlinear Michelson–Sivashinsky (MS) equation, modified appropriately to incorporate effects due to gravity. The problem depends on two parameters: the Markstein number that characterises the combustible mixture and its diffusion properties, and the gravitational parameter that represents the ratio of buoyancy to inertial forces. A comprehensive portrait of all possible equilibrium solutions are obtained for a wide range of parameters, using a continuation methodology adopted from bifurcation theory. The results heighten the distinction between upward and downward propagation. In the absence of gravity, the nonlinear development always leads to stationary solutions, namely, cellular flames propagating at a constant speed without change in shape. When decreasing the Markstein number, a modest growth in amplitude is observed with the propagation speed reaching an upper bound. For upward propagation, the equilibrium states are also stationary solutions, but their spatial structure depends on the initial conditions leading to their development. The combined Darrieus–Landau and Rayleigh–Taylor instabilities create profiles of invariably larger amplitudes and sharper crests that propagate at an increasingly faster speed when reducing the Markstein number. For downward propagation, the equilibrium states consist in addition to stationary structures time-periodic solutions, namely, pulsating flames propagating at a constant average speed. The stabilising influence of gravity dampens the nonlinear growth and leads to spatiotemporal changes in flame morphology, such as the formation of multi-crest stationary profiles or pulsating cell splitting and merging patterns, and an overall reduction in propagation speed. The transition between these states occurs at bifurcation and exchange of stability points, which becomes more prominent when reducing the Markstein number and/or increasing the influence of gravity. In addition to the local bifurcation characterisation the global bifurcation structure of the equation, obtained by tracing the continuation of the bifurcation points themselves unravels qualitative features such as the manifestation of bi-stability and hysteresis, and/or the onset and sustenance of time-periodic solutions. Overall, the results exhibit the rich and complex dynamics that occur when gravity, however small, becomes physically meaningful.
Detail
Experimental study and thermodynamic analysis of coal spontaneous combustion characteristics
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-12-09 , DOI: 10.1080/13647830.2022.2153742
Spontaneous coal combustion is one of the most common disasters in coal mine production. In order to explore the mechanism of coal spontaneous combustion more deeply, coal samples from the Yangdong wellfield of Jizhong Energy were selected for oxidative heat energy analysis experiments. A temperature-programmed experiment was selected to study the changes in characteristic parameters during the low-temperature oxidation of coal under different air supply conditions. TG-DSC experiments were conducted to study the characteristic temperature changes and thermodynamic characteristics of coal combustion processes at different heating rates. The study results show that the coal is most easily oxidised in the low-temperature oxidation stage when the air supply is 120 ml/min. The oxygen consumption rate, CO generation rate, and maximum and minimum heat release intensity are all greater at this airflow than under other conditions. The process of spontaneous combustion of coal has six characteristic temperature points and is divided into five stages. The characteristic temperature of the coal sample increased with the increase of the heating rate, and the TG/DTG curve showed a hysteresis phenomenon. DSC temperature curve shifts toward the high temperature with the increase of the heating rate, and the exothermic region is expanded. Isokinetic analysis (F-W-O and V-W) and Coats-Redfern model for calculating thermodynamic parameters. The activation energy of the samples decreased with the increase of the heating rate in the range of 2∼20°C·min−1 and showed a decreasing trend with the increase of the conversion rate.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 FOOD SCIENCE & TECHNOLOGY 食品科技4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
15.40 36 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/ljfp